4-(3,4-Difluorophenyl)thiosemicarbazide is a thiosemicarbazide derivative characterized by the presence of a difluorophenyl group. This compound has gained attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. Thiosemicarbazides are known for their diverse biological activities, making them valuable in various scientific research fields.
The compound is classified under thiosemicarbazides, which are a group of organic compounds containing a thiosemicarbazide functional group. The specific identifier for 4-(3,4-Difluorophenyl)thiosemicarbazide is 848079-92-5. It can be sourced from chemical suppliers and is primarily used in research settings for the synthesis of more complex molecules and as a reagent in organic reactions.
The synthesis of 4-(3,4-Difluorophenyl)thiosemicarbazide typically involves the reaction of 3,4-difluoroaniline with thiosemicarbazide. This reaction is usually carried out in solvents such as ethanol or methanol, often with an acid catalyst to facilitate the process. The general method can be summarized as follows:
In industrial applications, continuous flow synthesis may be employed to enhance yield and consistency .
The molecular structure of 4-(3,4-Difluorophenyl)thiosemicarbazide includes a thiosemicarbazide backbone with a difluorophenyl substituent. The structural formula can be represented as follows:
4-(3,4-Difluorophenyl)thiosemicarbazide can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The primary mechanism of action for 4-(3,4-Difluorophenyl)thiosemicarbazide involves its interaction with carbonic anhydrase IX, an enzyme implicated in various physiological processes including acid-base balance and CO2 transport.
Research indicates that this compound exhibits anti-proliferative effects against cancer cell lines such as U87 and HeLa, suggesting its potential utility in cancer therapeutics .
Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to confirm the structure and purity of this compound .
4-(3,4-Difluorophenyl)thiosemicarbazide has several scientific applications:
The versatility of this compound underscores its significance in ongoing research within chemistry and biology .
The thiosemicarbazide pharmacophore represents a privileged scaffold in rational drug design due to its structural versatility and capacity for targeted molecular interactions. Compounds like 4-(3,4-difluorophenyl)thiosemicarbazide exemplify this scaffold’s utility in addressing unmet medical needs across oncology, infectious diseases, and neglected tropical conditions. Target validation for this class leverages comparative genomics to identify pathogen-specific essential genes absent in humans, minimizing off-target toxicity [7]. Network-based methods further prioritize targets by analyzing disease-associated protein centrality, ensuring maximal disruption of critical pathways (e.g., angiogenesis, bacterial cell wall synthesis, parasite metabolism) [9]. This dual approach validates targets like VEGFR2 kinase, bacterial DdlB ligase, and parasitic metabolic enzymes as high-value candidates.
Table 1: Key Thiosemicarbazide Derivatives and Primary Therapeutic Targets
Compound | Core Structure | Primary Target | Therapeutic Area |
---|---|---|---|
4-(3,4-Difluorophenyl)thiosemicarbazide | Difluorophenyl-thiosemicarbazide | VEGFR2 / DdlB ligase | Oncology / Infectious diseases |
Fluconazole analogs | Triazole-thiosemicarbazide hybrids | CYP51 (lanosterol demethylase) | Antifungal therapy |
Ravuconazole derivatives | Extended side-chain variants | Fungal CYP51 | Invasive mycoses |
Metal-chelating thiosemicarbazones | Transition metal complexes | Ribonucleotide reductase | Cancer chemotherapy |
The thiourea moiety (–NH–C(=S)–NH–) in thiosemicarbazides enables multifaceted molecular recognition. Its hydrogen-bonding capacity facilitates interactions with enzymatic active sites, while the electron-deficient sulfur atom acts as a hydrogen bond acceptor, enhancing binding affinity to biological targets [4] [6]. Structural modifications at the N4-aryl position (e.g., 3,4-difluorophenyl) fine-tune electronic properties and lipophilicity, directly influencing membrane permeability and target engagement. For instance, fluorination increases metabolic stability by resisting oxidative degradation, extending compound half-life in vivo [4]. This scaffold’s adaptability supports hybridization strategies, such as coupling with quinazoline (VEGFR2 inhibitors) or nitroimidazole (antiparasitic agents), broadening therapeutic applications [3] [8].
Vascular endothelial growth factor receptor-2 (VEGFR2) drives tumor angiogenesis by activating endothelial cell proliferation, migration, and permeability. Thiosemicarbazide-quinazoline hybrids (e.g., TSC10) inhibit VEGFR2 by occupying its ATP-binding domain through:
In in vitro kinase assays, derivatives like TSC10 achieve IC₅₀ values of 119 nM, comparable to sorafenib. Anti-angiogenic efficacy is validated via chick chorioallantoic membrane (CAM) assays, where compounds reduce endothelial sprouting by >60% [3]. Molecular dynamics simulations confirm stable binding, with binding free energies (MM-PBSA) of –42.6 kcal/mol, driven by van der Waals contributions [3].
Table 2: Anti-Angiogenic Activity of Thiosemicarbazide-Based VEGFR2 Inhibitors
Compound | VEGFR2 IC₅₀ (nM) | Binding Free Energy (kcal/mol) | CAM Assay Angiogenesis Inhibition |
---|---|---|---|
TSC10 | 119 | –42.6 | >60% reduction in vessel density |
Sorafenib* | 90 | –45.1 | 65% reduction |
TSC1 | 420 | –38.2 | 40% reduction |
TSC4 | 310 | –39.8 | 48% reduction |
*Reference inhibitor
Computational model showing TSC10 (yellow) interacting with VEGFR2 hinge region (cyan) and DFG motif (magenta).
Thiosemicarbazides combat methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting D-alanyl-D-alanine ligase (DdlB), an enzyme essential for peptidoglycan biosynthesis. Fluorinated derivatives (e.g., 15a/b) exhibit enhanced activity due to:
SAR studies show MIC values of 7.82–31.25 µg/mL against MRSA isolates, correlating with Hammett substituent constants (σₘ). Ortho-fluorobenzoyl analogs display superior potency over para-substituted variants due to reduced steric hindrance [4]. Docking scores (ΔG = –9.2 kcal/mol) confirm high affinity for DdlB, with >50% inhibition at 10 µM concentrations [4].
Table 3: Antibacterial Activity of Fluorinated Thiosemicarbazides
Compound | R Group | MIC vs MSSA (µg/mL) | MIC vs MRSA (µg/mL) | DdlB Binding Affinity (Kd, µM) |
---|---|---|---|---|
15a | 3-CF₃-phenyl | 7.82 | 15.63 | 2.1 |
15b | 4-CF₃-phenyl | 15.63 | 31.25 | 3.8 |
16b | 3-Cl-phenyl | 15.63 | 31.25 | 4.5 |
Cefuroxime* | – | 0.5 | 32 | ND |
*Reference antibiotic; ND = not determined
Soil-transmitted helminths (e.g., Ascaris lumbricoides, Necator americanus) rely on unique metabolic pathways absent in humans. Thiosemicarbazides disrupt parasite-specific dehydrogenases and tubulin polymerization, inducing paralysis and death. Compounds with 3-chlorophenyl (3c) and 3,4-difluorophenyl substituents achieve 100% mortality against Rhabditis sp. at 5.56 mg/mL, outperforming albendazole (50% mortality) [5] [8]. In vitro assays reveal:
PASS software predicts antiparasitic probability scores >0.44 for halogenated derivatives, aligning with experimental nematocidal activity [5]. Electron-withdrawing ortho/meta substituents (Cl, F) enhance efficacy over para-substituted analogs, reflecting optimized membrane penetration [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9